molecular formula C18H16N4OS B5700195 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone

2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone

Cat. No. B5700195
M. Wt: 336.4 g/mol
InChI Key: KDXHHINAQACKFD-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In biochemistry, it has been used as a tool to study the structure and function of various biomolecules. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in disease progression or cellular processes. Further studies are required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is its high purity and stability, which makes it suitable for use in various lab experiments. However, its low solubility in water and other solvents can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone. One area of interest is the development of more efficient synthesis methods to improve yield and reduce cost. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of more effective treatments for various diseases. Additionally, its potential as a building block for the synthesis of novel materials with unique properties warrants further investigation.

Synthesis Methods

The synthesis of 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone involves the reaction of 4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with 1-bromo-2-phenylethane in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product.

properties

IUPAC Name

1-phenyl-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-2-11-22-17(15-9-6-10-19-12-15)20-21-18(22)24-13-16(23)14-7-4-3-5-8-14/h2-10,12H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXHHINAQACKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone

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